molecular formula C8H8O2 B2722986 2-(Prop-2-yn-1-yl)pent-4-ynoic acid CAS No. 65994-70-9

2-(Prop-2-yn-1-yl)pent-4-ynoic acid

Cat. No.: B2722986
CAS No.: 65994-70-9
M. Wt: 136.15
InChI Key: OPBSCMQIBMFTDY-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)pent-4-ynoic acid is an organic compound with the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol . It is characterized by the presence of both alkyne and carboxylic acid functional groups, making it a versatile compound in organic synthesis. The compound is also known by its IUPAC name, 2-(2-propynyl)-4-pentynoic acid .

Scientific Research Applications

2-(Prop-2-yn-1-yl)pent-4-ynoic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 2-(Prop-2-yn-1-yl)pent-4-ynoic acid indicates that it is dangerous, with hazard statements available in the MSDS .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yl)pent-4-ynoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yl)pent-4-ynoic acid is primarily based on its ability to undergo various chemical reactions due to its functional groups. The alkyne groups can participate in click chemistry reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets. These properties make it a versatile compound for biochemical and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-2-yn-1-yl)pent-4-ynoic acid is unique due to its dual alkyne and carboxylic acid functional groups, which provide a wide range of reactivity and applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various synthetic and research purposes .

Properties

IUPAC Name

2-prop-2-ynylpent-4-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-3-5-7(6-4-2)8(9)10/h1-2,7H,5-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBSCMQIBMFTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65994-70-9
Record name 2-(prop-2-yn-1-yl)pent-4-ynoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The dipropargylmalonic acid (26 gm, 0.443 mol) was heated neat at 135 C until CO2 stopped evolving. It was then allowed to cool to an oil. The oil was distilled at 0.5 psi. The remaining oily residue in the distillation flask and solid were combined (15.7 gm, 79.9% yield) and was used as is in the next step.
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 2-(2-propynyl)-4-pentynoate (27.5 g) was saponified with sodium hydroxide (22 g) in refluxing water (250 ml). The solution was cooled and acidified with 12 N HCl to pH 3, and then extracted with t-butyl methyl ether. The organic layer was washed with brine and dried over sodium sulfate. Solvent removal afforded the title compound.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

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